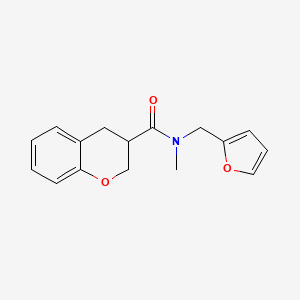
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as FCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FCCP is a proton ionophore that is commonly used to disrupt the mitochondrial membrane potential, leading to an increase in cellular respiration and ATP production.
Mécanisme D'action
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide acts as a proton ionophore, disrupting the mitochondrial membrane potential and leading to an increase in cellular respiration and ATP production. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide is thought to work by carrying protons across the mitochondrial membrane, bypassing the electron transport chain and leading to an increase in the rate of respiration.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing cellular respiration and ATP production, N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase mitochondrial membrane permeability, leading to the release of cytochrome c and other apoptotic factors. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of mitochondrial respiration, making it a useful tool for investigating mitochondrial function. However, N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has some limitations as well. It is a highly toxic compound and must be handled with care. Additionally, because it disrupts mitochondrial function, it can have unintended effects on cellular metabolism and other cellular processes.
Orientations Futures
There are a number of future directions for research involving N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide. One potential direction is the use of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide as an anti-cancer agent. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells, and further research could investigate its potential as a cancer therapy. Another potential direction is the use of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide in the treatment of metabolic disorders, such as diabetes. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase cellular respiration and ATP production, which could be beneficial in treating metabolic disorders characterized by impaired mitochondrial function. Finally, further research could investigate the potential use of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-furoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the corresponding amide. This amide is then reduced to the corresponding alcohol, which is then converted to the final product by reaction with methyl iodide.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been extensively used in scientific research to study mitochondrial function, cellular respiration, and ATP production. N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase the rate of respiration in isolated mitochondria, leading to an increase in ATP production. This has led to the use of N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide in studies investigating the role of mitochondrial dysfunction in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(10-14-6-4-8-19-14)16(18)13-9-12-5-2-3-7-15(12)20-11-13/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSJVJAWYCBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
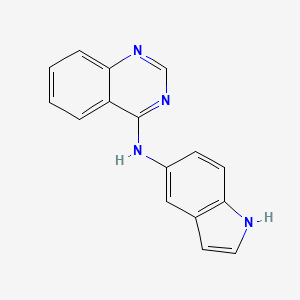
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
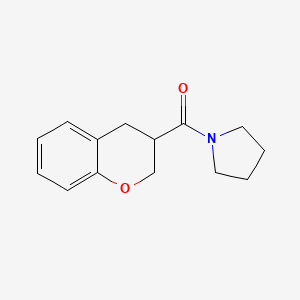
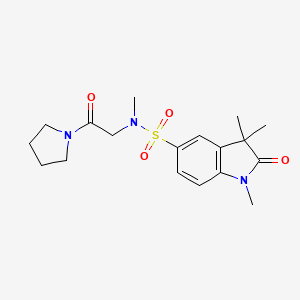
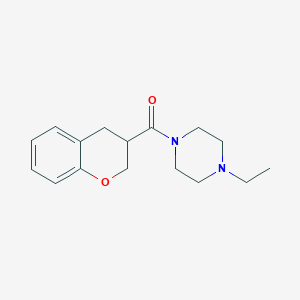
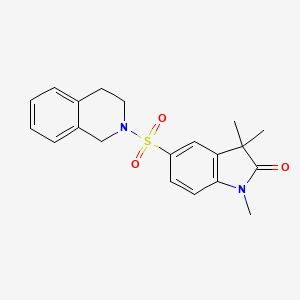
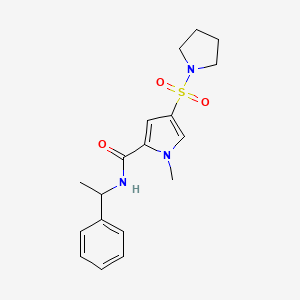
![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
